Methyl 4-tert-butylcyclohexane-1-carboxylate is an organic compound with the molecular formula . It is classified as a methyl ester derivative of 4-tert-butylcyclohexanecarboxylic acid. This compound is notable for its applications across various fields, including chemistry, biology, and industry. Its structure features a tert-butyl group at the 4-position and a carboxylate ester group at the 1-position, which significantly influences its chemical behavior and reactivity.
The compound can be sourced through chemical suppliers and is classified under organic compounds, specifically as an ester. It is registered under the CAS number 17177-76-3, indicating its unique identification in chemical databases. Methyl 4-tert-butylcyclohexane-1-carboxylate is used as a precursor in synthetic organic chemistry and has been investigated for its potential biological activities.
Methyl 4-tert-butylcyclohexane-1-carboxylate can be synthesized primarily through the esterification of 4-tert-butylcyclohexanecarboxylic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion of the acid to the ester.
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. This method allows for efficient scaling of production while maintaining controlled environments that improve reaction efficiency .
The esterification process generally follows these steps:
The molecular structure of methyl 4-tert-butylcyclohexane-1-carboxylate can be represented as follows:
The compound's structure can be visualized using molecular modeling software or through chemical structure databases that provide graphical representations.
Methyl 4-tert-butylcyclohexane-1-carboxylate undergoes several notable chemical reactions:
The mechanism of action for methyl 4-tert-butylcyclohexane-1-carboxylate primarily involves its interaction with specific molecular targets during chemical reactions. For instance, during hydrogenation, the compound undergoes reduction at the ester group facilitated by metal catalysts in the presence of hydrogen gas. This process typically leads to the formation of various products depending on reaction conditions .
Methyl 4-tert-butylcyclohexane-1-carboxylate has several scientific applications:
This compound's unique structural characteristics make it valuable for studying steric effects in chemical reactions and designing molecules with specific properties tailored for various applications.
Methyl 4-tert-butylcyclohexane-1-carboxylate (CAS: 19091-08-8; 17177-75-2) is systematically named according to IUPAC conventions as an alicyclic ester. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol [9]. The core structure consists of a cyclohexane ring substituted at position 1 by a methoxycarbonyl group (–COOCH₃) and at position 4 by a tert-butyl group (–C(CH₃)₃). The SMILES notation (CC(C)(C)C1CCC(CC1)C(=O)OC) and InChIKey (BWJSSYBIZVGKBG-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors of connectivity [1] [9].
Table 1: Key Identifiers of Methyl 4-tert-butylcyclohexane-1-carboxylate
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-tert-butylcyclohexane-1-carboxylate |
| CAS Numbers | 19091-08-8, 17177-75-2 |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| SMILES | CC(C)(C)C1CCC(CC1)C(=O)OC |
| InChIKey | BWJSSYBIZVGKBG-UHFFFAOYSA-N |
Conformationally, the tert-butyl group imposes significant stereoelectronic constraints. Due to its large steric bulk, it strongly prefers an equatorial orientation, locking the cyclohexane ring in a specific chair conformation. This preference influences the spatial positioning of the ester group, making cis/trans isomerism (1,4-disubstitution) a critical structural feature [5]. The trans-isomer positions both substituents equatorially, while the cis-isomer forces the ester group axial.
Cyclohexane carboxylates emerged as pivotal structural motifs in mid-20th-century organic chemistry, particularly in fragrance and polymer science. The introduction of sterically demanding tert-butyl substituents, as seen in this compound, represented a strategic advancement to manipulate volatility, polarity, and conformational stability [6]. Early synthetic routes relied on classical hydrogenation of aromatic precursors (e.g., 4-tert-butylbenzoic acid derivatives), but suffered from poor stereoselectivity.
The development of transition-metal catalysts (notably rhodium-based systems) in the 1970s–1990s enabled stereocontrolled syntheses of substituted cyclohexanes [6]. This compound specifically gained attention as an intermediate for high-value fragrance compounds like 4-tert-butylcyclohexyl acetate, where cis-isomer enrichment was crucial for olfactory properties. The ester functionality served as a versatile handle for transformations to alcohols, aldehydes, or amines, cementing its role in synthetic workflows [6] [7].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: